5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid
Description
5-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid (CAS: 571172-12-8) is a heterocyclic compound featuring a quinazoline-2,4-dione core linked to a pentanoic acid side chain via a methylene group. The quinazolin-dione moiety is a pharmacophoric scaffold known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound has been cataloged as a research chemical by AK Scientific, though its specific biological activities remain underexplored in the provided evidence .
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-3-4-8-15-12(18)9-5-1-2-6-10(9)14-13(15)19/h1-2,5-6H,3-4,7-8H2,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWWUAZOHDWGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as amino acids, under specific conditions . The reaction is monitored using thin-layer chromatography (TLC) and the products are purified through recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The anticonvulsant activity of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is primarily attributed to its interaction with the GABAA receptor. The compound acts as a positive allosteric modulator at the benzodiazepine binding site, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability, thereby preventing seizures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional attributes of 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Quinazolin-dione Derivatives
*Calculated based on molecular formula C₁₃H₁₄N₂O₄.
Structural and Electronic Differences
- Core Heterocycle : The quinazolin-dione core in the target compound distinguishes it from benzoisothiazole-dioxide () and thiazole derivatives (). The electron-deficient quinazolin-dione ring may facilitate π-π stacking with biological targets like DNA or enzymes, whereas the sulfone group in the benzoisothiazole derivative could alter redox properties .
- Side Chain: The pentanoic acid chain in the target compound contrasts with the 3-phenylpropanoic acid () and benzamide () side chains. The longer aliphatic chain in the target compound likely enhances aqueous solubility compared to aromatic substituents, which may improve pharmacokinetics .
Physicochemical Properties
- Solubility: The pentanoic acid chain in the target compound likely confers higher water solubility (>100 µg/mL predicted) compared to the lipophilic 3-phenylpropanoic acid derivative (, solubility <50 µg/mL) .
- LogP: The target compound’s calculated LogP (~1.5) is lower than that of the 3-phenylpropanoic acid analog (LogP ~2.8), reflecting reduced membrane permeability but better compatibility with aqueous biological environments .
Biological Activity
5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure
The compound features a quinazoline core with two keto groups at positions 2 and 4, contributing to its reactivity and biological properties. The pentanoic acid moiety enhances its solubility and bioavailability.
Antiproliferative Effects
Research indicates that 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 226 µg/mL, indicating moderate efficacy in inhibiting cell proliferation .
- A549 Cells : Similar effects were noted with an IC50 of 242.52 µg/mL .
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Studies have shown that quinazoline derivatives can inhibit specific enzymes involved in cancer cell metabolism, contributing to their antiproliferative effects .
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Properties : The presence of dioxo groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress within cells .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of quinazoline compounds, including 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid. The researchers evaluated its biological activity against several cancer cell lines and reported promising results regarding its antiproliferative effects .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Study 2: Mechanistic Insights
Another investigation explored the mechanisms by which quinazoline derivatives exert their biological effects. It was found that these compounds could modulate signaling pathways related to cell cycle regulation and apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Quinazoline | 200 | Enzyme inhibition |
| Compound B | Quinazoline | 180 | Apoptosis induction |
| 5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid | Quinazoline | 226 | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
